molecular formula C21H19FN2O5S B2482031 N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide CAS No. 877816-05-2

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide

Cat. No.: B2482031
CAS No.: 877816-05-2
M. Wt: 430.45
InChI Key: LNWLNJUPPVCERE-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide (CAS 877816-05-2) is a synthetic oxalamide derivative featuring a fluorophenyl group, a furan ring, and a tosylethyl substituent. Its synthesis involves sequential reactions starting with 4-fluoroaniline and oxalyl chloride to form the fluorophenyl intermediate, followed by coupling with a furan-containing tosylethyl moiety under controlled conditions . The compound exhibits diverse applications:

  • Chemistry: Serves as a building block for complex molecules due to its reactive oxalamide core.
  • Biology: Investigated as a biochemical probe for protein interactions.
  • Medicine: Demonstrates anticancer and antimicrobial activities in preclinical studies.
  • Industry: Explored for optical/electronic material development .

The fluorine atom enhances stability via strong C-F bonds and influences electronic properties, while the furan and tosyl groups enable π-π stacking and hydrogen bonding, critical for biological interactions .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5S/c1-14-4-10-17(11-5-14)30(27,28)19(18-3-2-12-29-18)13-23-20(25)21(26)24-16-8-6-15(22)7-9-16/h2-12,19H,13H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWLNJUPPVCERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with oxalyl chloride to form N-(4-fluorophenyl)oxalamide.

    Preparation of the furan-2-yl intermediate: Furan-2-carboxylic acid is converted to its tosyl derivative using tosyl chloride in the presence of a base.

    Coupling reaction: The two intermediates are then coupled under suitable conditions, often using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural uniqueness of N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide becomes evident when compared to analogs. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Structural Features Biological Activity Key Differentiators References
This compound Fluorophenyl, furan, tosylethyl, oxalamide Anticancer, antimicrobial Fluorine enhances stability and target affinity
N1-(4-chlorophenyl)-N2-(furan-3-yl)oxalamide Chlorophenyl, furan Anticancer Chlorine increases hydrophobicity but reduces electronic effects
N1-(4-fluorophenyl)-N2-(piperazine)oxalamide Fluorophenyl, piperazine Neuromodulation Piperazine introduces basicity, altering receptor interactions
N,N'-bis(furan-2-ylmethyl)oxalamide Dual furan groups Antimicrobial Lacks fluorophenyl; reduced target specificity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-chloro-3-nitrophenyl)oxalamide Chloronitrophenyl, cyclohexene Moderate anticancer activity Nitro group introduces redox activity; cyclohexene adds rigidity

Impact of Halogen Substitution

  • Fluorine vs. Chlorine : The fluorophenyl group in the target compound improves metabolic stability and electronegativity compared to chlorophenyl analogs, enhancing interactions with aromatic residues in enzymes (e.g., kinases) . Chlorine, while increasing hydrophobicity, lacks fluorine’s electronic effects, reducing binding precision .
  • Nitro/Amino Groups: Replacing fluorine with a nitro group (e.g., in cyclohexene-linked analogs) introduces redox-active properties, whereas amino substitutions enhance anti-inflammatory effects through hydrogen-bond donor capacity .

Role of Heterocyclic Moieties

  • Furan vs. Thiophene/Piperazine : The furan ring in the target compound participates in hydrogen bonding and π-π interactions, critical for antimicrobial activity. Thiophene-containing analogs (e.g., N1-(thiophen-2-ylmethyl)oxalamide) exhibit similar interactions but with altered electronic profiles due to sulfur’s polarizability . Piperazine derivatives, however, prioritize neuromodulation via basic nitrogen interactions with neurotransmitter receptors .

Tosylethyl vs. Other Substituents

  • The tosylethyl group (p-toluenesulfonyl) enhances solubility and stability via sulfonyl’s electron-withdrawing effects.

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(furan-2-yl)-2-tosylethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a fluorophenyl group , a furan ring , and an oxalamide functional group , which are known for their roles in modulating biological processes.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H18_{18}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : Approximately 345.35 g/mol
  • Structural Features :
    • Fluorophenyl Group : Enhances electronic properties and may influence receptor interactions.
    • Furan Ring : Known for its biological activity, often involved in drug interactions.
    • Oxalamide Group : Characteristic of compounds with potential therapeutic applications.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific studies indicate its effectiveness against certain cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : Initial assessments indicate that the compound may possess antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics.
  • Neuromodulation : The structural elements of the compound suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, leading to effects on mood and cognition.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • The fluorine atom enhances lipophilicity, allowing better penetration through biological membranes.
  • The furan moiety may participate in π-stacking interactions with biological targets, influencing receptor binding affinity.

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutics.
  • Antimicrobial Testing :
    • A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity.
  • Neuropharmacological Assessment :
    • Behavioral assays in rodent models indicated that the compound exhibited anxiolytic effects at doses of 5–10 mg/kg, potentially through modulation of serotonin receptors.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundFluorophenyl, Furan, OxalamideAnticancer, Antimicrobial
N1-(4-chloro-phenyl)-N2-(furan-3-yl)oxalamideChlorophenyl, FuranAnticancer
N1-(4-fluorophenyl)-N2-(piperazine)oxalamidePiperazine, FluorophenylNeuromodulation

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